2-chloro-1,3-thiazole-5-sulfonyl fluoride
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Overview
Description
2-chloro-1,3-thiazole-5-sulfonyl fluoride is a chemical compound that has garnered significant attention from researchers due to its unique properties and potential applications in various fields. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The addition of a chlorine atom and a sulfonyl fluoride group to the thiazole ring further enhances its reactivity and utility in chemical synthesis and research.
Preparation Methods
The synthesis of 2-chloro-1,3-thiazole-5-sulfonyl fluoride typically involves the reaction of 2-chloro-1,3-thiazole-5-sulfonyl chloride with a fluoride source. One common method involves the use of potassium fluoride in an organic solvent such as acetonitrile. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-chloro-1,3-thiazole-5-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common reagents used in these reactions include potassium fluoride, sodium hydride, and various nucleophiles such as amines and alcohols. The major products formed from these reactions are typically sulfonamide derivatives and substituted thiazoles .
Scientific Research Applications
2-chloro-1,3-thiazole-5-sulfonyl fluoride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl fluoride group.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-1,3-thiazole-5-sulfonyl fluoride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly electrophilic and reacts with nucleophiles such as amino acids in proteins, leading to the inhibition of enzyme activity. This makes the compound a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .
Comparison with Similar Compounds
2-chloro-1,3-thiazole-5-sulfonyl fluoride can be compared with other thiazole derivatives such as:
2-chloro-1,3-thiazole-5-sulfonyl chloride: Similar in structure but with a chloride group instead of fluoride, making it less reactive towards nucleophiles.
2-chloro-1,3-thiazole-5-carboxylic acid: Contains a carboxylic acid group, which alters its reactivity and applications.
The uniqueness of this compound lies in its combination of a highly reactive sulfonyl fluoride group with the versatile thiazole ring, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-chloro-1,3-thiazole-5-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HClFNO2S2/c4-3-6-1-2(9-3)10(5,7)8/h1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWVYDSDNDFNMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Cl)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HClFNO2S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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